5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Description

Background and Significance

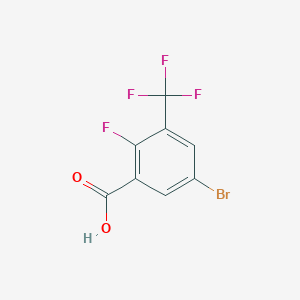

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₃BrF₄O₂; molecular weight: 287.01 g/mol) is a polyhalogenated aromatic carboxylic acid featuring bromine, fluorine, and a trifluoromethyl (-CF₃) group on a benzoic acid scaffold. Its structural complexity arises from the strategic placement of electron-withdrawing substituents, which confer unique electronic and steric properties. The compound’s significance lies in its dual role as a synthetic intermediate and a structural motif in pharmaceutical candidates. For example, fluorinated benzoic acids are critical in drug discovery due to their ability to enhance metabolic stability and bioavailability. Additionally, the trifluoromethyl group improves lipophilicity, making the compound valuable in agrochemical and materials science applications.

Historical Context and Discovery

The compound was first synthesized in the early 2010s through directed ortho-metalation strategies, leveraging tert-butyl lithium to functionalize halogenated benzotrifluorides. A patent by CN103012122A (2012) detailed a method using p-chloro-trifluoromethylbenzene, tert-butyl lithium, and carbon dioxide, achieving yields >85%. Subsequent optimizations in 2016–2020 introduced flow chemistry and cryogenic carboxylation (-40°C), reducing byproducts like tris[3,5-bis(trifluoromethyl)benzene] from 10% to 5%. The CAS registry (1881295-62-0) was assigned in 2016, reflecting its emergence as a standardized building block.

Research Importance in Fluorinated Aromatic Chemistry

This compound epitomizes advances in regioselective halogenation and carboxylation. The fluorine atom’s ortho-directing effect enables precise functionalization, while the -CF₃ group stabilizes transition states in nucleophilic substitutions. Studies using ¹⁹F NMR (δ = -60 to -70 ppm for -CF₃; δ = -110 ppm for aromatic F) reveal how electronic effects modulate reactivity. Its applications span:

- Pharmaceuticals : As a precursor to kinase inhibitors and GPCR modulators.

- Materials Science : In liquid crystals and OLEDs, where fluorination reduces exciton recombination.

- Analytical Chemistry : As an internal standard for quantifying fluorinated tracers in environmental samples.

Comparative studies with isomers (e.g., 5-bromo-2-fluoro-4-CF₃-benzoic acid) show that substituent positioning alters pKa (2.42 ± 0.10) and solubility (0.5 mg/mL in water). Such structure-property relationships underscore its utility in rational molecular design.

Properties

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMUBRDZSCXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most efficient and industrially viable approach involves direct bromination of 2,3,4-trifluorobenzoic acid using an appropriate brominating agent in the presence of an oxidizing agent and a suitable solvent system. This method leverages the inherent reactivity of the aromatic ring, with the trifluoromethyl group directing substitution predominantly to the 5-position.

Reaction Conditions

- Brominating agent : N-bromosuccinimide (NBS) or molecular bromine (Br₂)

- Oxidizing agent : Hydrogen peroxide (H₂O₂) or other mild oxidants

- Solvent system : Mixture of organic acids (e.g., acetic acid) and inorganic acids (e.g., sulfuric acid) to enhance regioselectivity and solubility

- Temperature : Typically between 0°C and 50°C to control reaction rate and selectivity

Mechanism

The process involves electrophilic aromatic substitution, where the brominating agent reacts with the activated aromatic ring. The presence of electron-withdrawing fluorine and trifluoromethyl groups influences the regioselectivity, favoring substitution at the 5-position due to electronic effects.

Data Table: Typical Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Brominating agent | NBS or Br₂ | NBS preferred for milder conditions |

| Oxidizing agent | H₂O₂ or similar | Facilitates electrophilic bromination |

| Solvent composition | Acetic acid + sulfuric acid | Enhances regioselectivity |

| Reaction temperature | 0°C to 50°C | Maintains control over regioselectivity and yield |

Research Findings

- The process achieves high regioselectivity (>98%) for substitution at the 5-position, minimizing byproduct formation.

- The yield of the target compound often exceeds 85%, with purity levels above 98% after simple extraction.

Multi-step Synthesis from Related Precursors

Method Overview

Alternative methods involve multi-step transformations starting from simpler halogenated benzoic acids or fluorinated intermediates. These include:

- Nitration, reduction, and subsequent halogenation of precursor compounds

- Sandmeyer reactions for iodination or bromination after amino group transformations

Example Pathway:

- Synthesis of 2,3,4-trifluorobenzoic acid via fluorination of benzoic acid derivatives

- Selective bromination at the 5-position using brominating agents in the presence of catalysts or directing groups

- Purification via recrystallization or chromatography

Data Table: Multi-step Synthesis

| Step | Reagents / Conditions | Yield / Purity |

|---|---|---|

| Nitration of benzoic acid | HNO₃, H₂SO₄ | Moderate, regioselective |

| Reduction of nitro group | Sn/HCl or catalytic hydrogenation | High yield |

| Bromination | NBS, acetic acid, controlled temperature | >85% yield, regioselective at 5-position |

Research Findings

- Multi-step methods allow for precise control over regioselectivity but are less efficient than direct halogenation.

- Byproducts and isomeric compounds are minimized with optimized conditions.

Patent-Disclosed Industrial Processes

Patent US20090209785A1

This process emphasizes direct bromination of 2,3,4-trifluorobenzoic acid using an oxidizing agent in a solvent containing inorganic and organic acids, notably sulfuric acid and acetic acid, to achieve high regioselectivity and yield.

Key Features:

- Regioselectivity : >98% at the 5-position

- Purity : ≥98% without extensive purification steps

- Yield : High, with simple extraction procedures

Process Summary:

- Use of brominating agents in a reaction solvent with oxidizing agents .

- The reaction favors substitution at the 5-position due to electronic effects.

- The process is scalable and suitable for industrial production.

Notes and Observations

- The presence of fluorine and trifluoromethyl groups significantly influences the regioselectivity, favoring substitution at the 5-position.

- The reaction conditions, especially solvent composition and temperature, are critical for minimizing byproducts.

- The use of strong acids like sulfuric acid enhances the electrophilic bromination process.

- Purification is straightforward, often involving only extraction and recrystallization, making the process industrially attractive.

Summary Table: Preparation Methods Comparison

| Method | Advantages | Limitations | Typical Yield | Purity Level |

|---|---|---|---|---|

| Direct bromination of trifluorobenzoic acid | High regioselectivity, simple, scalable | Requires careful control of conditions | >85% | ≥98% |

| Multi-step synthesis from precursors | Precise control, suitable for complex derivatives | Longer, more costly, lower overall efficiency | Variable | Variable |

| Patent-disclosed halogenation process | High regioselectivity, industrial scale, minimal purification | Requires specific solvent system and oxidants | >85% | ≥98% |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl). Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: While the carboxylic acid group can be reduced to an alcohol, the aromatic ring can undergo oxidation to form quinones under specific conditions.

Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

Substitution Products: Amino or thiol derivatives of the original compound.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Coupling Products: Biaryl compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

Building Block in Chemical Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is widely utilized as a building block in organic synthesis. Its unique substituents allow it to serve as an intermediate in the synthesis of complex molecules, especially in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making this compound particularly valuable in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves bromination processes, where 2-fluoro-3-(trifluoromethyl)benzoic acid is treated with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. This method ensures high yield and purity, which are crucial for subsequent applications in research and industry.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is instrumental in designing new drug candidates. Its structural characteristics allow for enhanced interactions with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. The presence of the trifluoromethyl group is particularly advantageous as it often leads to improved pharmacokinetic properties.

Case Studies

Recent studies have highlighted the compound's efficacy in developing novel anti-inflammatory agents and antimicrobial drugs. For example, derivatives of this acid have shown promising results in inhibiting specific enzymes related to disease pathways, suggesting potential therapeutic applications.

Radiopharmaceutical Chemistry

Potential Radiotracer Development

The incorporation of bromine isotopes, such as Br-76, into this compound opens avenues for its use as a radiotracer in biomedical imaging. This application is significant for diagnostics in medical imaging techniques like Positron Emission Tomography (PET), where radiolabeled compounds are essential for visualizing biological processes.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is employed in the production of specialty chemicals and materials. Its derivatives are utilized in manufacturing polymers, dyes, and other industrial products due to their unique chemical properties that enhance material performance.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid largely depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The electron-withdrawing groups on the aromatic ring increase its reactivity towards nucleophiles and catalysts .

In medicinal chemistry, the trifluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at room temperature.

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

Structural and Electronic Comparisons

The compound’s unique substitution pattern distinguishes it from other benzoic acid derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives

Key Observations:

Substituent Position Effects :

- The trifluoromethyl group at position 3 in the target compound increases steric hindrance compared to analogs with CF₃ at positions 4 or 5 (e.g., 2089650-81-5). This impacts binding affinity in receptor-ligand interactions .

- Halogen positioning : Bromine at C5 (target compound) vs. C2 (1483-56-3) alters electronic effects. Bromine’s electron-withdrawing nature at C5 deactivates the ring more uniformly, affecting reaction rates in cross-coupling chemistry .

Physicochemical Properties :

- The chloro-substituted analog (2089650-81-5) has a higher molecular weight (302.46 g/mol) due to chlorine’s atomic mass but shares similar solubility challenges with the target compound due to hydrophobic -CF₃ groups .

- 3-Bromo-5-fluorobenzoic acid (176548-70-2) lacks the -CF₃ group, resulting in lower lipophilicity (logP ~1.8 vs. ~3.2 for the target compound), making it more water-soluble but less membrane-permeable .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₃BrF₄O₂) is a fluorinated benzoic acid derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position, which significantly influences its reactivity and biological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C₈H₃BrF₄O₂

- Molecular Weight : 287.01 g/mol

- Structural Features :

- Bromine atom at the 5-position

- Fluorine atom at the 2-position

- Trifluoromethyl group at the 3-position

These structural attributes enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of multiple fluorine atoms enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bactericidal effects. In comparative studies, compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria.

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of the compound against cancer cell lines by modulating key signaling pathways involved in tumor growth .

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, this compound has been explored for its potential anti-inflammatory properties. Interaction studies reveal that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, potentially leading to modulation of their activity. For instance, studies have indicated that this compound can act as an inhibitor of certain enzymes involved in inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | Different position of trifluoromethyl group | Varied biological activity profile |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | Different position of bromine | Enhanced antimicrobial activity |

| 3-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | Different position of fluorine | Potential differences in solubility and stability |

This table illustrates how slight modifications in substitution patterns can lead to significant differences in biological activity and pharmacological potential.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Cancer Cell Studies : In vitro assays showed that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and lung cancer cells, highlighting its potential as an anticancer agent .

- Inflammatory Response Modulation : Research indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in cellular models of inflammation, suggesting therapeutic applications in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example:

- Bromination/Fluorination : Bromine or fluorine substituents can be introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling reactions. The trifluoromethyl group may be installed using reagents like CF₃Cu or via trifluoromethylation of pre-functionalized intermediates .

- Carboxylation : The benzoic acid moiety can be generated through oxidation of a benzyl alcohol or hydrolysis of a nitrile group under acidic conditions.

Q. How should this compound be purified to achieve >95% purity for research use?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMF or acetone) due to the compound’s low solubility in non-polar solvents.

- Column Chromatography : Employ silica gel with a gradient elution system (hexane/ethyl acetate) to separate impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases are effective for analytical and preparative purification. Commercial samples often achieve ≥95% purity using these methods .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine and bromine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₃BrF₄O₂; exact mass: 293.93 g/mol).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F stretches) confirm functional groups .

Q. How should researchers handle stability concerns during storage?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as the carboxylic acid group may hydrolyze under humid conditions .

- Decomposition Monitoring : Regular TLC or HPLC analysis to detect degradation products like dehalogenated analogs.

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Electronic Effects : The strong electron-withdrawing nature of the -CF₃ group directs electrophilic attacks to the meta position relative to itself. For example, Suzuki-Miyaura coupling reactions may favor substitution at the 5-bromo position due to reduced electron density .

- Experimental Validation : Use DFT calculations to predict reactive sites and validate with X-ray crystallography or NOE NMR studies.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing -Br with -Cl) to isolate the impact of each functional group.

- Docking Studies : Computational modeling (e.g., AutoDock Vina) can identify binding interactions with targets like microbial enzymes, reconciling discrepancies between in vitro and in vivo results .

Q. How can researchers quantify trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Use triple quadrupole MS with MRM (multiple reaction monitoring) to detect halogenated byproducts (e.g., de-brominated analogs).

- ICP-OES : Quantify residual metal catalysts (e.g., Pd or Cu) from coupling reactions, ensuring levels <1 ppm for biological assays .

Q. What are the applications of this compound in designing enzyme inhibitors?

- Methodological Answer :

- Target Identification : The -CF₃ group enhances binding to hydrophobic enzyme pockets. For example, derivatives have shown inhibitory activity against leucyl-tRNA synthetase in antifungal studies .

- Probing Mechanisms : Use isotopic labeling (e.g., ¹⁸O in the carboxyl group) to track enzyme-substrate interactions via kinetic isotope effects (KIE).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.